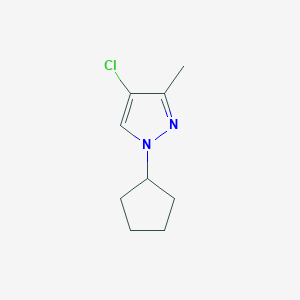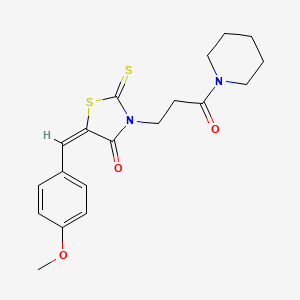![molecular formula C16H15NO6S2 B2604878 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 872696-29-2](/img/structure/B2604878.png)
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a synthetic compound with a unique structure that contains thiazolidine, oxo, and sulfanylidene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the following steps:
Formation of Thiazolidine Ring: : The precursor amine and an α-halo acid react in the presence of a base to form the thiazolidine ring structure.
Attachment of Ethoxyphenyl Group: : The thiazolidine intermediate then undergoes a condensation reaction with 4-ethoxybenzaldehyde to introduce the ethoxyphenyl moiety.
Final Oxidation and Functionalization: : The compound is finally oxidized to introduce the oxo and sulfanylidene functionalities.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The sulfanylidene group can be further oxidized to a sulfoxide or sulfone under strong oxidizing conditions.
Reduction: : The oxo group is reducible to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: : The ethoxyphenyl group may undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst (e.g., ferric chloride).
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new ligands for catalysis.
Biology
In biological research, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is studied for its potential interactions with biomolecules and enzymes due to its unique structure.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the formulation of specialized coatings or materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazolidine derivatives, such as:
2-thiazolidinone
4-thiazolidinone
Thiazolidinedione
Compared to these, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exhibits unique properties due to the presence of the ethoxyphenyl group and the specific configuration of its oxo and sulfanylidene groups. These distinctions can lead to different reactivity and biological activity profiles, making it a compound of particular interest in both academic and industrial research.
Propriétés
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S2/c1-2-23-10-5-3-9(4-6-10)7-12-14(20)17(16(24)25-12)11(15(21)22)8-13(18)19/h3-7,11H,2,8H2,1H3,(H,18,19)(H,21,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBLCIGODYRRQY-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)

![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)



![1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2604807.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-6-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2604810.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2604812.png)


![2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2604815.png)
